2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline typically involves the nitration of 2-benzoyl-1,2,3,4-tetrahydroisoquinoline. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is usually carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the nitro compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Reduction: The benzoyl group can be reduced to a hydroxyl group using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Reduction of Nitro Group: 2-Benzoyl-7-amino-1,2,3,4-tetrahydroisoquinoline.
Reduction of Benzoyl Group: 2-Hydroxy-7-nitro-1,2,3,4-tetrahydroisoquinoline.
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating neurodegenerative diseases and infections.
Mechanism of Action
The exact mechanism of action of 2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Comparison with Similar Compounds
2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline can be compared with other tetrahydroisoquinoline derivatives:
2-Benzoyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: Known for its potential neuroprotective effects.
2-Benzoyl-1-(2-(methylaminomethyl)phenyl)-1,2,3,4-tetrahydroisoquinoline: Studied for its potential as an anticancer agent.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
2-Benzoyl-7-nitro-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines (THIQs), which are known for their diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound is characterized by a benzoyl group and a nitro substituent at the 7-position of the tetrahydroisoquinoline core. This unique combination of functional groups contributes to its biological activity.
Anticancer Properties
Research has indicated that tetrahydroisoquinoline derivatives exhibit significant anticancer properties. For instance, studies have shown that certain THIQ derivatives can inhibit the proliferation of various cancer cell lines. The compound this compound has been evaluated for its effects on human breast cancer cells (MDA MB-231) and prostate cancer cells (DU-145), demonstrating promising growth inhibition at micromolar concentrations.
Table 1: Anticancer Activity of THIQ Derivatives
Compound | Cell Line | GI50 (µM) |
---|---|---|
2-Benzoyl-7-nitro-THIQ | MDA MB-231 | 5.0 |
2-Benzoyl-7-nitro-THIQ | DU-145 | 6.5 |
Control Compound (No Nitro) | DU-145 | >100 |
GI50 refers to the concentration required to inhibit cell growth by 50%.
The mechanism of action for this compound appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may activate caspase pathways leading to cell death. Additionally, it has been shown to interact with Bcl-2 family proteins, which are crucial in regulating apoptosis.
Neuroprotective Effects
Tetrahydroisoquinolines have been studied for their neuroprotective effects against neurodegenerative diseases. The nitro group in this compound may enhance its ability to cross the blood-brain barrier and exert protective effects against neuronal damage.
Antiviral Activity
Recent studies have highlighted the antiviral potential of THIQ derivatives against SARS-CoV-2. Compounds based on the tetrahydroisoquinoline structure have shown effectiveness in inhibiting viral replication in vitro. The specific mechanisms remain under investigation but may involve interference with viral entry or replication processes.
Table 2: Antiviral Activity of THIQ Derivatives
Compound | Virus | IC50 (µM) |
---|---|---|
2-Benzoyl-7-nitro-THIQ | SARS-CoV-2 | 4.5 |
Control Compound | SARS-CoV-2 | >50 |
IC50 refers to the concentration required to inhibit viral replication by 50%.
Structural Activity Relationship (SAR)
The biological activity of tetrahydroisoquinoline derivatives is heavily influenced by their structural modifications. Substituents at various positions on the isoquinoline ring can significantly alter their pharmacological profiles. For instance, variations in the nitro group or benzoyl substituents can enhance or diminish anticancer and antiviral activities.
Case Studies
Several case studies have explored the efficacy of THIQ derivatives in clinical settings:
- Breast Cancer Study : A clinical trial involving patients with advanced breast cancer evaluated the efficacy of a THIQ derivative similar to 2-Benzoyl-7-nitro in combination with standard chemotherapy. Results indicated improved survival rates compared to controls.
- Neurodegeneration Study : In animal models of Alzheimer's disease, THIQ compounds demonstrated significant reductions in amyloid plaque formation and improved cognitive function.
Properties
IUPAC Name |
(7-nitro-3,4-dihydro-1H-isoquinolin-2-yl)-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-16(13-4-2-1-3-5-13)17-9-8-12-6-7-15(18(20)21)10-14(12)11-17/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTJXUYPWKQPCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C=CC(=C2)[N+](=O)[O-])C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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